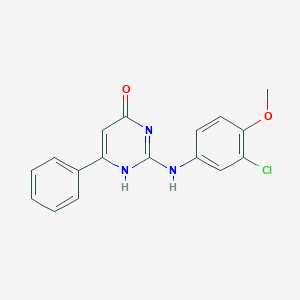
2-(3,4-dichloroanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “2-(3,4-dichloroanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of such compounds generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity and consistency, and implementing safety measures to handle potentially hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-dichloroanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. Catalysts and solvents are often used to enhance the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: The compound could be investigated for its pharmacological properties and potential use in drug development.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3,4-dichloroanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering biochemical pathways, and affecting cellular processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(3,4-dichloroanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one can be identified based on their chemical structure and properties. Examples include other organic molecules with similar functional groups or molecular frameworks.
Uniqueness
This compound may have unique properties that distinguish it from similar compounds. These could include specific reactivity, biological activity, or physical properties that make it particularly useful for certain applications.
Conclusion
This compound is a compound with diverse potential applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers. Further exploration of its synthesis, reactions, and applications could lead to new discoveries and innovations.
Propriétés
IUPAC Name |
2-(3,4-dichloroanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-19-6-8-5-11(18)17-12(16-8)15-7-2-3-9(13)10(14)4-7/h2-5H,6H2,1H3,(H2,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDERADSOFSTBJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Methoxybenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B7852178.png)

![N-[(2-fluorophenyl)(2-methyl-7-quinolinyl)methyl]-N-(6-methyl-2-pyridinyl)amine](/img/structure/B7852190.png)
![N-[(4-fluorophenyl)(2-methyl-7-quinolinyl)methyl]-N-(6-methyl-2-pyridinyl)amine](/img/structure/B7852193.png)



![2-[2-(methylamino)-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7852220.png)



